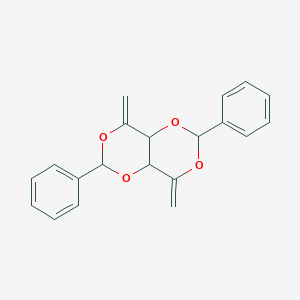
2,3-Difluorophenylaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine is a complex organic compound characterized by its unique dioxino structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and oxidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine could be explored for its potential therapeutic properties. This might include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism by which 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine might include other dioxino derivatives or compounds with similar structural features. Examples could include:
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxane
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxepine
Uniqueness
The uniqueness of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine lies in its specific structural arrangement and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
Properties
CAS No. |
35827-54-4 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine |
InChI |
InChI=1S/C20H18O4/c1-13-17-18(24-19(21-13)15-9-5-3-6-10-15)14(2)22-20(23-17)16-11-7-4-8-12-16/h3-12,17-20H,1-2H2 |
InChI Key |
VNCOQQZAPHULLD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C(C(=C)OC(O2)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
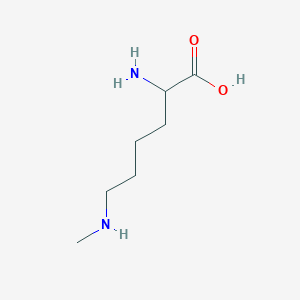
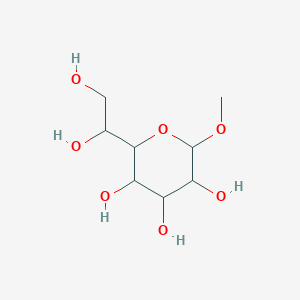
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)


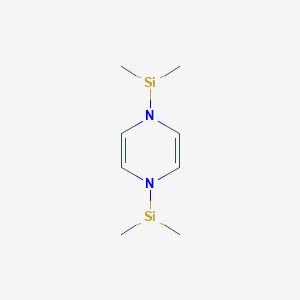
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)

![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
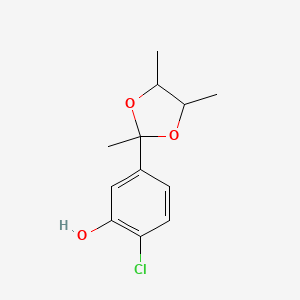
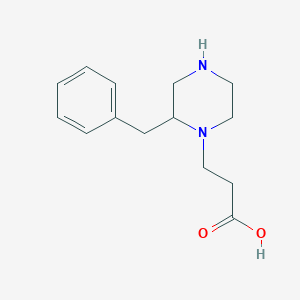
![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
